4-(Chloromethyl)phenyltrichlorosilane (CMPS) is an organosilane compound extensively used in materials science and surface chemistry. It serves as a versatile building block for creating functionalized surfaces and nanostructures due to its unique ability to form self-assembled monolayers (SAMs) on various substrates, particularly silicon dioxide (SiO2) and other hydroxylated surfaces. [, , , , , , ]
4-(Chloromethyl)phenyltrichlorosilane is a chemical compound with the molecular formula and a molecular weight of approximately 260.01 g/mol. It is classified as a chlorosilane, which is a type of organosilicon compound characterized by the presence of silicon atoms bonded to chlorine atoms and organic groups. This compound is primarily used as a pharmaceutical intermediate and has applications in materials science, particularly in the formation of nanostructures.
4-(Chloromethyl)phenyltrichlorosilane is categorized under several classifications:
The synthesis of 4-(Chloromethyl)phenyltrichlorosilane typically involves a reaction between 4-(Chloromethyl)phenylmagnesium bromide and silicon tetrachloride. This Grignard reaction allows for the introduction of the trichlorosilane group onto the aromatic ring, resulting in the desired product.
The molecular structure of 4-(Chloromethyl)phenyltrichlorosilane features a phenyl group substituted with a chloromethyl group and three chlorine atoms bonded to silicon.
4-(Chloromethyl)phenyltrichlorosilane participates in several chemical reactions:
The mechanism of action for 4-(Chloromethyl)phenyltrichlorosilane involves its reactivity due to the presence of multiple chlorine atoms, which can facilitate nucleophilic attack by water or other nucleophiles.
4-(Chloromethyl)phenyltrichlorosilane finds various scientific uses:
The molecular architecture of 4-(Chloromethyl)phenyltrichlorosilane (CMPS, C₇H₆Cl₄Si) features two distinct reactive centers: the trichlorosilyl (–SiCl₃) group and the benzyl chloride (–CH₂Cl) moiety. This dual functionality enables orthogonal reaction pathways, making CMPS a versatile building block for surface engineering and polymer synthesis. The silicon-bound chlorine atoms exhibit high electrophilicity, undergoing rapid nucleophilic substitution with oxygen-, nitrogen-, or sulfur-based nucleophiles. For example, in surface functionalization, CMPS reacts with hydroxylated substrates (e.g., silicon wafers or glass) via silanol condensation, forming stable Si–O–Si linkages while releasing HCl . Concurrently, the benzyl chloride group can be independently modified through SN₂ reactions with amines or carboxylates to introduce functional groups such as initiators for atom transfer radical polymerization (ATRP) [7]. A critical transformation involves UV-induced C–Cl bond cleavage (254 nm) in the benzyl chloride moiety, which generates benzyl radicals. Subsequent aerial oxidation converts these radicals to aldehyde or carboxylic acid functionalities, enabling further conjugation chemistry like carbodiimide coupling [7]. This photochemical pathway facilitates spatially resolved surface patterning when performed through lithographic masks.
Table 1: Relative Reactivity of CMPS Functional Groups with Nucleophiles
Reactive Site | Target Nucleophile | Product Functionality | Primary Application |
---|---|---|---|
–SiCl₃ | Surface –OH | Si–O–Si bonds | Substrate anchoring |
–SiCl₃ | H₂O | Silanols (Si–OH) | Self-assembly [4] |
–CH₂Cl | Tertiary amines | Quaternary ammonium | Antifogging coatings [8] |
–CH₂Cl | NaN₃ | Azide (–N₃) | Click chemistry [7] |
CMPS undergoes spontaneous self-polymerization on exposed silicon substrates, forming ordered pillar-like nanostructures when confined within nanoscale templates. This process is directed using particle lithography, where silica mesospheres are deposited on an octadecyltrichlorosilane (OTS)-passivated Si(111) surface. Annealing stabilizes the particles, and after their removal, nanoscale holes (diameter: 100–500 nm) in the OTS layer expose the underlying substrate. Immersion in CMPS solutions (0.1–1 mM in toluene or bicyclohexyl) initiates site-specific self-assembly exclusively within these holes [4] [6] [9]. Atomic force microscopy (AFM) studies reveal that polymerization proceeds via sequential Si–Cl hydrolysis and Si–O–Si condensation, building vertically oriented polysiloxane pillars. The growth kinetics are time-dependent, with pillar height increasing linearly with immersion duration (e.g., ~1.2 nm/min at 20°C). Crucially, pillar diameter matches the nanohole size, confirming lateral confinement by the OTS matrix, while height correlates positively with initial hole diameter—larger holes yield taller pillars due to enhanced monomer diffusion [9]. Temperature modulates growth kinetics; at –4°C, polymerization slows significantly, producing shorter pillars (≤50 nm) versus taller structures (≥200 nm) at 20°C under identical conditions [4].
Table 2: CMPS Nanostructure Dimensions Under Varied Assembly Conditions
Immersion Time (min) | Temperature (°C) | Avg. Pillar Height (nm) | Avg. Pillar Diameter (nm) |
---|---|---|---|
15 | 20 | 55 ± 8 | 210 ± 15 |
30 | 20 | 112 ± 10 | 215 ± 12 |
60 | 20 | 235 ± 20 | 220 ± 10 |
60 | –4 | 42 ± 5 | 205 ± 18 |
Data derived from AFM analysis [4] [9]
Solvent polarity critically governs CMPS self-assembly kinetics and nanostructure morphology. Nonpolar solvents like toluene (dielectric constant ε = 2.38) and bicyclohexyl (ε = 2.22) promote controlled, regular pillar growth due to minimized competitive hydrolysis. In contrast, polar solvents like dichloromethane (ε = 8.93) induce uncontrolled polymerization, leading to irregular aggregates via rapid Si–Cl hydrolysis [4] [9]. This dichotomy arises because water solubility is higher in polar solvents, accelerating the hydrolysis step (Si–Cl → Si–OH) that precedes condensation (Si–OH + Si–OH → Si–O–Si + H₂O). Toluene’s moderate boiling point (111°C) also facilitates solvent evaporation during spin-coating, enabling uniform film formation in antifogging coatings [8]. Additionally, hydrogen-bonding interactions in protic solvents disrupt the ordering of incipient CMPS oligomers, whereas aprotic nonpolar media allow ordered π-stacking of phenyl rings, reinforcing vertical growth . Consequently, toluene yields nanostructures with <10% height deviation, while dichloromethane produces structures with >25% heterogeneity [4].
The trichlorosilyl group’s high reactivity drives CMPS’s utility in forming dense crosslinked networks. Upon exposure to moisture, Si–Cl bonds undergo hydrolysis to silanols (Si–OH), which spontaneously condense into siloxane bridges (Si–O–Si). This reactivity is exploited in synthesizing polysilsesquioxanes (PSQs) for antifogging coatings. Here, CMPS is copolymerized with methyltriethoxysilane (MTES) via acid-catalyzed sol-gel reactions. The benzyl chloride groups in the resulting PSQ-CMP1/M4 resin are then quaternized with trimethylamine, generating hydrophilic quaternary ammonium sites. These ionic groups confer water-absorbing capacity (>30% WU), while the siloxane network provides scratch resistance (pencil hardness >4H) [8]. In polymer brush synthesis, CMPS monolayers serve as ATRP initiator platforms. The benzyl chloride moiety acts as the initiator, generating radicals when activated by Cu(I)/ligand complexes. This enables "grafting-from" polymerization of monomers like oligo(ethylene glycol) methacrylate (OEGMA), forming dense brushes (∼100 nm thick) [7]. Humidity control is critical; excessive ambient moisture causes premature Si–Cl hydrolysis, reducing surface initiator density. Optimal brush growth occurs at <30% relative humidity, limiting hydrolysis to <5% of Si–Cl sites before polymerization .
Table 3: Hydrolysis and Condensation Kinetics of CMPS’s Si–Cl Bonds
Environmental Condition | Hydrolysis Rate (kₕ, min⁻¹) | Critical Humidity Threshold | Primary Product |
---|---|---|---|
Dry inert gas | 0.001 | N/A | Unhydrolyzed CMPS |
30% Relative humidity | 0.05 | 40% | Oligomeric siloxanes |
Solvent with 100 ppm H₂O | 0.12 | 50 ppm H₂O | Gel-like polysiloxanes |
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